molecular formula C17H26N2 B4729098 N,1-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinamine

N,1-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinamine

Cat. No. B4729098
M. Wt: 258.4 g/mol
InChI Key: KTNFWZCAMIPYSY-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinamine, commonly known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s as a potential antidepressant, but its recreational use has gained popularity in recent years. MDPV is a potent stimulant that can cause euphoria, increased energy, and heightened alertness. The drug has been associated with numerous adverse effects, including addiction, psychosis, and even death.

Mechanism of Action

MDPV works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, energy, and motivation. By increasing their levels, MDPV produces a powerful stimulant effect that can lead to euphoria and increased alertness.
Biochemical and Physiological Effects
The biochemical and physiological effects of MDPV are similar to those of other stimulants, such as cocaine and amphetamines. The drug increases heart rate, blood pressure, and body temperature, while also suppressing appetite and increasing energy levels. These effects can lead to serious health problems, such as heart attacks, seizures, and kidney failure.

Advantages and Limitations for Lab Experiments

MDPV has several advantages as a research tool, including its potency and selectivity for certain neurotransmitter receptors. However, its potential for abuse and toxicity make it a challenging substance to work with. Researchers must take special precautions to ensure the safety of their subjects and laboratory personnel.

Future Directions

There are several potential future directions for research on MDPV. One area of interest is the development of new treatments for addiction and withdrawal symptoms associated with the drug. Another area of focus is the investigation of the long-term effects of MDPV on the brain and other organs. Finally, researchers may continue to explore the potential therapeutic applications of MDPV, such as its use as an antidepressant or as a treatment for certain neurological disorders.

Scientific Research Applications

MDPV has been the subject of numerous scientific studies, mainly due to its potential as a drug of abuse. Researchers have investigated the pharmacological properties of MDPV, including its effects on the central nervous system and its potential for addiction. Some studies have also looked at the potential therapeutic applications of MDPV, such as its use as an antidepressant or as a treatment for certain neurological disorders.

properties

IUPAC Name

N,1-dimethyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-15(13-16-7-5-4-6-8-16)14-19(3)17-9-11-18(2)12-10-17/h4-8,13,17H,9-12,14H2,1-3H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNFWZCAMIPYSY-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CN(C)C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CN(C)C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,1-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinamine
Reactant of Route 2
N,1-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinamine
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N,1-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinamine
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N,1-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinamine
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N,1-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinamine
Reactant of Route 6
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N,1-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinamine

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